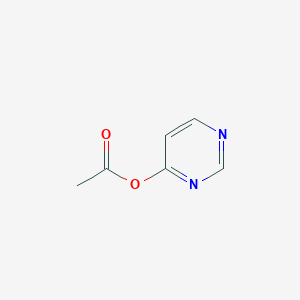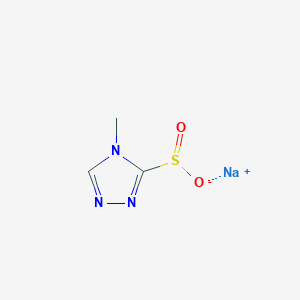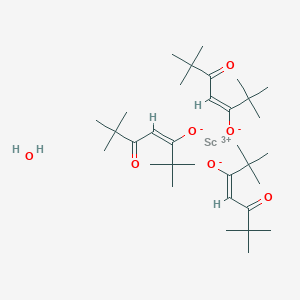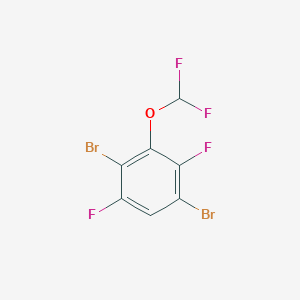
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2Br2F4O. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2,5-difluoro-3-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
化学反应分析
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, arylboronic acids (for Suzuki-Miyaura), alkenes (for Heck), and bases (e.g., potassium phosphate).
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol.
Major Products
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 2,5-difluoro-3-(difluoromethoxy)benzene.
科学研究应用
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms biaryl linkages through palladium-catalyzed cross-coupling processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks the difluoromethoxy group.
1,4-Dibromo-2,3-difluorobenzene: Similar structure with different fluorine substitution pattern.
1,4-Dibromo-3-(difluoromethoxy)benzene: Similar structure but lacks the 2,5-difluoro substitution.
Uniqueness
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and difluoro groups, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
属性
分子式 |
C7H2Br2F4O |
|---|---|
分子量 |
337.89 g/mol |
IUPAC 名称 |
1,4-dibromo-3-(difluoromethoxy)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4O/c8-2-1-3(10)4(9)6(5(2)11)14-7(12)13/h1,7H |
InChI 键 |
FGXZUZRVCKKFBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
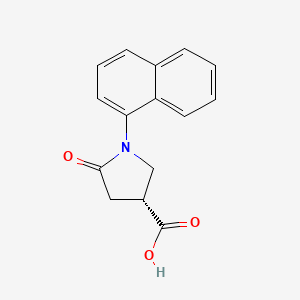

![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)

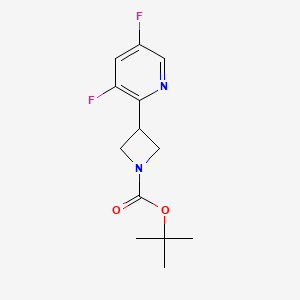
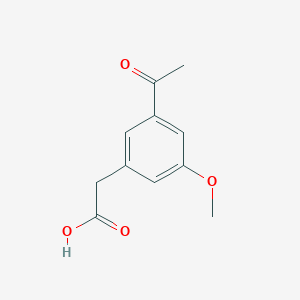


![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
